2,2,3,3-Tetrafluoropropyl acrylate (TFPA) is a fluorinated acrylate monomer. [, , ] It serves as a crucial building block in synthesizing polymers with unique properties, especially in material science and surface chemistry. [] Its significance in scientific research stems from the hydrophobic nature imparted by the fluorine atoms, leading to materials with water-repellent characteristics. []
2,2,3,3-Tetrafluoropropyl acrylate is a fluorinated acrylate monomer with the chemical formula CHFO. This compound is notable for its high reactivity and is primarily used in the synthesis of various polymers. It imparts unique properties such as low surface energy and high chemical resistance to materials, making it valuable in multiple scientific and industrial applications. The compound is classified under acrylates and fluorinated compounds, and its CAS number is 7383-71-3 .
The synthesis of 2,2,3,3-tetrafluoropropyl acrylate typically occurs through the esterification of acrylic acid with 2,2,3,3-tetrafluoropropanol. This reaction is catalyzed by acid catalysts and conducted under controlled temperature and pressure conditions to optimize yield and selectivity. In industrial settings, a gas-phase reaction involving fluorinated ethylene, hydrogen fluoride, and acrylic acid is employed, often using difluorobenzene copper as a catalyst .
Key steps in the synthesis include:
The molecular structure of 2,2,3,3-tetrafluoropropyl acrylate features a propyl backbone with four fluorine atoms attached to the second and third carbon atoms. This configuration contributes to its unique properties. The compound's molecular weight is approximately 186.11 g/mol .
2,2,3,3-Tetrafluoropropyl acrylate can undergo several types of chemical reactions:
The major products from these reactions include functionalized enamines and thiazine derivatives formed through reactions with other compounds like ethyl acrylate .
The mechanism of action for 2,2,3,3-tetrafluoropropyl acrylate involves the formation of strong covalent bonds during polymerization. The presence of fluorine atoms in its structure significantly contributes to its low surface energy and high chemical resistance. These properties enhance the stability and durability of materials produced using this monomer .
2,2,3,3-Tetrafluoropropyl acrylate has diverse applications across various fields:
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as the predominant method for synthesizing well-defined polymers from 2,2,3,3-tetrafluoropropyl acrylate (TFPA), enabling precise control over molecular weight distribution and architecture. Research confirms that TFPA undergoes efficient RAFT polymerization using specific chain transfer agents (CTAs), with 4-cyanopentanoic acid dithiobenzoate (CPDTB) and 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) demonstrating exceptional control, evidenced by low dispersity (Đ < 1.25) in poly(TFPA) [3] [6]. Kinetic studies reveal near-linear first-order plots and linear molecular weight progression with conversion, signifying minimal chain termination. The chain transfer coefficient (Ctr) varies significantly with CTA structure: CPDT exhibits a Ctr of 1.6, while cyanomethyl methyl(phenyl)carbamodithioate (CDTPA) shows enhanced efficiency with a Ctr of 3.2 [3]. Solvent choice critically impacts kinetics; polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate propagation compared to tetrahydrofuran (THF) or acetone, attributed to improved solvation of the propagating radical and RAFT agent [3]. This technique facilitates the synthesis of amphiphilic block copolymers (e.g., PNIPAAm-b-PTFPMA), leveraging TFPA’s hydrophobic character for self-assembly [8].
Table 1: Performance of Chain Transfer Agents (CTAs) in RAFT Polymerization of TFPA
Chain Transfer Agent (CTA) | Chain Transfer Coefficient (Ctr) | Dispersity (Đ) | Key Observations |
---|---|---|---|
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | 1.6 | < 1.25 | Near-linear kinetics, optimal for block copolymers |
Cyanomethyl methyl(phenyl)carbamodithioate (CDTPA) | 3.2 | < 1.30 | Higher transfer efficiency, faster polymerization |
Dibenzyl carbonotrithioate (BTC) | Inefficient | > 1.50 | Poor control, broad molecular weight distribution |
S,S'-Bis(methyl-2-isobutyrate)trithiocarbonate (MBTC) | Moderate | ~1.40 | Acceptable control, requires optimization |
The primary industrial synthesis route for TFPA involves the catalyzed esterification of acrylic acid with 2,2,3,3-tetrafluoropropanol (TFP). This reaction faces challenges due to the reactivity disparity between acrylic acid (prone to polymerization) and the fluorinated alcohol. Optimization studies identify sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TSA) as effective homogeneous catalysts, operating under mild temperatures (60–80°C) [4]. Crucially, polymerization inhibitors like hydroquinone or methoxyhydroquinone (0.1–0.5 wt%) are mandatory to suppress acrylic acid oligomerization [7]. Reactive distillation significantly enhances conversion (typically 65–70%) by continuously removing water, shifting equilibrium towards ester formation [4]. Solvent-free protocols offer advantages in reducing purification complexity and improving atom economy. Recent innovations employ molecular sieves (3Å or 4Å) as water scavengers, achieving isolated yields exceeding 85% under optimized conditions . The esterification exhibits second-order kinetics, with rate constants highly dependent on catalyst concentration and temperature.
Table 2: Key Parameters and Outcomes in TFPA Esterification
Parameter | Typical Range | Impact on Yield/Purity | Industrial Consideration |
---|---|---|---|
Temperature | 60–80°C | Higher T increases rate but risk polymerization | Requires precise control and efficient cooling |
Catalyst Concentration | 1–5 mol% (acid) | Optimal range maximizes rate without side products | Corrosion management essential |
Inhibitor Concentration | 0.1–0.5 wt% | Prevents acrylic acid oligomerization | Critical for product stability; post-synthesis removal may be needed |
Water Removal Method | Reactive Distillation / Molecular Sieves | Increases conversion to >85% | Distillation: energy-intensive; Sieves: operational simplicity |
Reaction Time | 4–8 hours | Longer times favor equilibrium | Batch process efficiency bottleneck |
Scaling TFPA synthesis necessitates addressing reaction exothermicity, purification complexity, and raw material efficiency. Continuous flow reactors demonstrate superior performance over batch systems by enabling precise temperature control, minimizing hot spots that trigger acrylic acid polymerization. Studies confirm a 15–20% yield increase in optimized flow setups compared to batch, attributed to improved mass/heat transfer [3] [6] [7]. Process intensification strategies, such as in-situ water removal via membrane separation or zeolite adsorption, shift equilibrium favorably, pushing conversions above 85% [4]. Solvent selection is critical downstream; TFPA purification employs fractional distillation under reduced pressure (e.g., 20–30 mmHg) to prevent thermal degradation, given its boiling point of 132–133°C at ambient pressure [1] [4]. Industrial processes report final purities >99% achievable via multistage distillation. Monomer stabilization for storage and transport requires inhibitor cocktails (phenothiazine with hydroquinone) and temperature maintenance below 10°C to prevent premature radical polymerization [7].
Catalysts are indispensable for achieving viable reaction rates and selectivity in both TFPA synthesis and polymerization. In esterification, Brønsted acid catalysts (H₂SO₄, p-TSA) protonate the carbonyl oxygen of acrylic acid, enhancing electrophilicity towards nucleophilic attack by TFP [4]. Heterogeneous acid catalysts (e.g., sulfonated zirconia, acidic ion-exchange resins) offer advantages in recyclability and reduced corrosion, though activity may be lower than homogeneous counterparts. For polymerization, radical initiators like azobisisobutyronitrile (AIBN) decompose thermally to generate radicals that initiate TFPA chain growth. In controlled polymerization (RAFT), the chain transfer agent (e.g., CPDT) acts as a catalytic mediator, reversibly transferring active radical character between chains, ensuring controlled growth [3] [6]. Organotin catalysts, notably dibutyltin dilaurate (DBTDL), play a crucial role in downstream applications where TFPA is incorporated into polyurethane systems, catalyzing the isocyanate-hydroxyl reaction [5] [7]. Metal-free alternatives (e.g., tertiary amines) are explored for specialty applications requiring low trace metal content. Catalyst residues are meticulously removed post-synthesis via adsorption or aqueous washes to prevent undesired reactions during monomer storage or polymer processing.
Table 3: Catalysts and Their Functions in TFPA Synthesis and Utilization
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